endo-BCN-PEG8-acid

Descripción general

Descripción

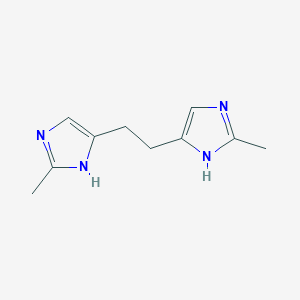

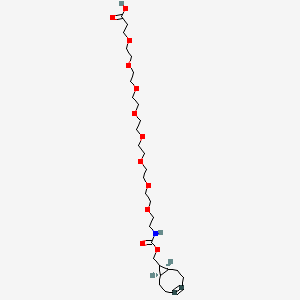

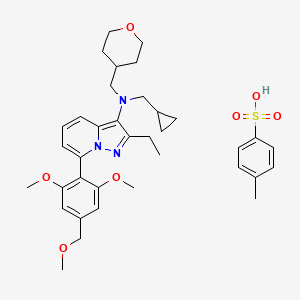

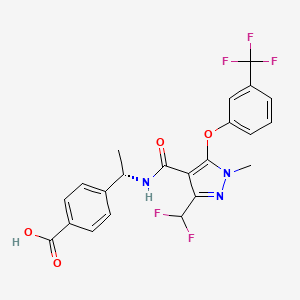

“endo-BCN-PEG8-acid” is a PEG derivative containing a BCN group with a terminal carboxylic acid . It is used as a PEG-based PROTAC linker in the synthesis of PROTACs .

Synthesis Analysis

The terminal carboxylic acid of “endo-BCN-PEG8-acid” can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The BCN group can react with azide-tagged biomolecules .Molecular Structure Analysis

The molecular weight of “endo-BCN-PEG8-acid” is 617.7 g/mol, and its molecular formula is C30H51NO12 . It contains a BCN group and a terminal carboxylic acid .Chemical Reactions Analysis

The BCN group of “endo-BCN-PEG8-acid” can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .Physical And Chemical Properties Analysis

“endo-BCN-PEG8-acid” appears as a liquid . Its molecular weight is 617.7 g/mol, and its molecular formula is C30H51NO12 . The exact boiling point, melting point, flash point, and density are not specified .Aplicaciones Científicas De Investigación

Crosslinking Reagent

endo-BCN-PEG8-acid is a BCN-containing crosslinker reagent . Crosslinking reagents are used in research to determine the interactions between various biomolecules. They can create covalent bonds between functional groups of proteins, DNA, and other biomolecules, allowing researchers to study their interactions in a stable and reliable manner .

Bioconjugation

The terminal carboxylic acid of endo-BCN-PEG8-acid is reactive with primary amine groups in the presence of activators (e.g., EDC, or HATU) . This property makes it useful in bioconjugation, a process that involves the covalent bonding of two biomolecules. Bioconjugation is commonly used in the development of drug delivery systems, the creation of antibody-drug conjugates, and the labeling of biomolecules for detection .

Copper-Free Click Chemistry

The BCN group of endo-BCN-PEG8-acid enables copper-free click chemistry with azide-tagged biomolecules . Click chemistry is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility. Copper-free click chemistry, in particular, is advantageous because it can be performed in living organisms without the toxicity associated with copper .

Increasing Solubility in Aqueous Media

The hydrophilic PEG spacer in endo-BCN-PEG8-acid increases solubility in aqueous media . This is particularly useful in biological research and pharmaceutical development, where solubility can significantly impact the effectiveness of a drug or the accuracy of an experiment .

Labeling Primary Amines

endo-BCN-PEG8-acid can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This is important in many areas of research, including proteomics and genomics, where labeling is used to detect, track, and quantify biomolecules .

Reagent Grade Research

endo-BCN-PEG8-acid is reagent grade and is used for research purposes . This means it meets the high standards necessary for use in a laboratory setting, ensuring reliable and accurate results .

Safety And Hazards

“endo-BCN-PEG8-acid” is not classified as a hazard . In case of skin or eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . If symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)/t26-,27+,28? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKJPUANVDIPPF-FITHBNAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)

![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)